molecular formula C12H17N7O5 B1678662 N(G)-Nitroarginine-4-nitroanilide CAS No. 85697-89-8

N(G)-Nitroarginine-4-nitroanilide

Cat. No.: B1678662
CAS No.: 85697-89-8
M. Wt: 339.31 g/mol
InChI Key: LNWGWFVAPQTGMG-JTQLQIEISA-N
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Description

N(G)-Nitroarginine-4-nitroanilide is a chemical compound that is often used in biochemical research. It is a derivative of L-arginine, an amino acid that plays a crucial role in various physiological processes. The compound is known for its ability to inhibit nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a signaling molecule involved in numerous biological functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(G)-Nitroarginine-4-nitroanilide typically involves multiple steps. One common method starts with the protection of the amino group of L-arginine to prevent unwanted reactions. This is followed by nitration to introduce the nitro group. The final step involves the coupling of the nitro-L-arginine with p-nitroaniline under specific reaction conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N(G)-Nitroarginine-4-nitroanilide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used.

Major Products

    Reduction: The major product is N(omega)-Amino-L-arginine p-nitroanilide.

    Substitution: The products depend on the substituent introduced, such as alkyl or aryl derivatives.

Scientific Research Applications

N(G)-Nitroarginine-4-nitroanilide is widely used in scientific research, particularly in the fields of:

    Chemistry: As a reagent in synthetic organic chemistry.

    Biology: To study the role of nitric oxide in various biological processes.

    Medicine: As a tool to investigate the mechanisms of diseases related to nitric oxide dysregulation.

    Industry: In the development of pharmaceuticals and biochemical assays.

Mechanism of Action

The compound exerts its effects by inhibiting nitric oxide synthase, thereby reducing the production of nitric oxide. This inhibition occurs through the binding of N(G)-Nitroarginine-4-nitroanilide to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. The molecular targets include the heme group and tetrahydrobiopterin cofactor within the enzyme.

Comparison with Similar Compounds

Similar Compounds

  • N(omega)-Nitro-L-arginine methyl ester
  • N(omega)-Nitro-L-arginine
  • L-Nitroarginine

Uniqueness

N(G)-Nitroarginine-4-nitroanilide is unique due to its dual functional groups, which allow it to participate in a wider range of chemical reactions compared to its analogs. Its ability to inhibit nitric oxide synthase with high specificity makes it a valuable tool in biochemical research.

Properties

IUPAC Name

(2S)-2-amino-5-[[amino(nitramido)methylidene]amino]-N-(4-nitrophenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N7O5/c13-10(2-1-7-15-12(14)17-19(23)24)11(20)16-8-3-5-9(6-4-8)18(21)22/h3-6,10H,1-2,7,13H2,(H,16,20)(H3,14,15,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWGWFVAPQTGMG-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N[N+](=O)[O-])N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301006292
Record name N~5~-(N-Nitrocarbamimidoyl)-N-(4-nitrophenyl)ornithinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301006292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85697-89-8
Record name N(G)-Nitroarginine-4-nitroanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085697898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~5~-(N-Nitrocarbamimidoyl)-N-(4-nitrophenyl)ornithinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301006292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NÏ?-Nitro-L-arginine p-nitroanilide hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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